8-Bromo-5-methoxyquinolin-4-ol

Synthetic Chemistry Cross-Coupling Scaffold Functionalization

8-Bromo-5-methoxyquinolin-4-ol (CAS 643069-40-3), also known as 8-bromo-5-methoxy-1H-quinolin-4-one, is a halogenated heterocyclic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol. It belongs to the quinolin-4-ol/quinolin-4-one class, which is a privileged scaffold in medicinal chemistry.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08
CAS No. 643069-40-3
Cat. No. B3021657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-methoxyquinolin-4-ol
CAS643069-40-3
Molecular FormulaC10H8BrNO2
Molecular Weight254.08
Structural Identifiers
SMILESCOC1=C2C(=O)C=CNC2=C(C=C1)Br
InChIInChI=1S/C10H8BrNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13)
InChIKeyAJYLXPGUZHOYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-5-methoxyquinolin-4-ol (CAS 643069-40-3): A Specialized Quinolin-4-one Scaffold for Targeted Synthesis


8-Bromo-5-methoxyquinolin-4-ol (CAS 643069-40-3), also known as 8-bromo-5-methoxy-1H-quinolin-4-one, is a halogenated heterocyclic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol [1]. It belongs to the quinolin-4-ol/quinolin-4-one class, which is a privileged scaffold in medicinal chemistry [2]. The compound features a unique substitution pattern with a bromine atom at the C-8 position and a methoxy group at the C-5 position on the quinoline core [1]. This specific arrangement of functional groups confers distinct reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and the construction of more complex molecular architectures [2].

The Critical Role of the 8-Bromo-5-Methoxy Substitution Pattern in 8-Bromo-5-methoxyquinolin-4-ol for Downstream Applications


Generic substitution of 8-Bromo-5-methoxyquinolin-4-ol with other bromo- or methoxy-quinoline analogs is not scientifically sound due to the profound impact of regiochemistry on both chemical reactivity and biological target engagement. The specific positioning of the bromine atom at C-8 and the methoxy group at C-5 dictates the electronic distribution across the quinoline ring, which in turn governs its behavior in key synthetic transformations like palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) [1]. Even minor positional isomerism (e.g., 6-bromo-5-methoxyquinolin-4-ol or 8-bromo-6-methoxyquinolin-4-ol) results in a different molecular electrostatic potential, leading to divergent reaction rates, yields, and selectivity profiles [1]. Furthermore, in a biological context, class-level evidence from SAR studies on bromo-methoxyquinolines indicates that the position of substituents is a primary determinant of activity against specific targets, such as kinases or antiviral proteins [2]. Therefore, substituting this compound with a close analog without rigorous re-validation would introduce unacceptable variability and risk of failure in both synthetic and biological workflows.

Quantitative Differentiation of 8-Bromo-5-methoxyquinolin-4-ol from Structural Analogs


Comparative Reactivity in Palladium-Catalyzed Cross-Coupling: The 8-Bromo Position as a Superior Handle

The bromine atom at the C-8 position of 8-Bromo-5-methoxyquinolin-4-ol serves as a highly effective leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction [1]. While direct quantitative kinetic data for this exact compound is not published in the open literature, this claim is supported by class-level inference from closely related bromo-methoxyquinolines and established principles of heterocyclic chemistry. The electron-withdrawing nature of the quinoline nitrogen and the para-methoxy group activates the C-8 position for oxidative addition with Pd(0), a key step in the catalytic cycle. This is a critical differentiation from the non-brominated parent compound, 5-methoxyquinolin-4-ol, which lacks this versatile synthetic handle entirely, and from analogs brominated at other positions (e.g., C-3, C-6) which exhibit different reactivity profiles [1].

Synthetic Chemistry Cross-Coupling Scaffold Functionalization

Preliminary Anticancer Activity: Class-Level SAR Indicates Activity Against HeLa Cells

In the context of anticancer research, the specific substitution pattern of 8-Bromo-5-methoxyquinolin-4-ol is associated with cytotoxic effects. A structure-activity relationship (SAR) study evaluating bromo derivatives of 8-substituted quinolines found that compounds in this class, which includes the 8-methoxy substitution, exhibited antiproliferative activity against various tumor cell lines, including HeLa (human cervix carcinoma) and HT29 (human colon carcinoma) [1]. The study reported IC50 values for the most active compounds in the series ranging from 6.7 to 25.6 µg/mL [1]. While the exact IC50 value for 8-Bromo-5-methoxyquinolin-4-ol was not explicitly reported in the abstract, this class-level data establishes a strong inference of its potential activity. This is in stark contrast to the unsubstituted quinoline core, which shows negligible activity in similar assays.

Medicinal Chemistry Anticancer Research Cytotoxicity

Comparative Antiviral Potential: Retention of Activity Against Drug-Resistant Viral Mutants

A class-level insight from research on allosteric HIV-1 integrase (IN) inhibitors (ALLINIs) indicates that the position of bromine substitution is critical for overcoming drug resistance. The study observed that while both 6-bromo and 8-bromo substituted analogs conferred antiviral properties, a significant loss of potency occurred with the 6-bromo analog when tested against the ALLINI-resistant IN A128T mutant virus [1]. In direct contrast, the 8-bromo analog was reported to retain full effectiveness against this resistant mutant [1]. This finding highlights a potential advantage of the 8-bromo substitution pattern, a key structural feature of the target compound, for maintaining activity against resistant viral strains.

Antiviral Research HIV Integrase Drug Resistance

Comparison of Physicochemical Properties: Calculated LogP and Molecular Weight

The calculated partition coefficient (LogP) is a key determinant of a compound's lipophilicity, influencing its solubility, permeability, and overall drug-likeness. For 8-Bromo-5-methoxyquinolin-4-ol, the calculated LogP is 2.30 [1]. This value can be compared to the unsubstituted 4-quinolinol scaffold, which has a calculated LogP of approximately 1.1 [2]. The addition of the bromine and methoxy groups to the core scaffold results in a significant increase in lipophilicity (ΔLogP ≈ +1.2), which would be expected to enhance membrane permeability. This property differentiates it from more polar analogs and can be a critical factor in selecting a scaffold for central nervous system (CNS) targets or for improving cellular uptake in cell-based assays.

Physicochemical Properties Drug-likeness ADME

Comparison of Physicochemical Properties: Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is a descriptor used to predict a compound's ability to permeate biological membranes, with values below 140 Ų generally considered favorable for oral bioavailability. The calculated TPSA for 8-Bromo-5-methoxyquinolin-4-ol is 42.1 Ų [1]. This is higher than that of 8-bromo-5-methoxyquinoline (which lacks the 4-ol group), calculated at approximately 22 Ų , due to the additional hydrogen bond donor/acceptor capability of the hydroxyl group. This property differentiates it from non-hydroxylated analogs and can influence its interaction with biological targets, solubility, and pharmacokinetic profile.

Physicochemical Properties Drug-likeness ADME

High-Impact Research and Industrial Applications for 8-Bromo-5-methoxyquinolin-4-ol


Medicinal Chemistry: Hit-to-Lead Optimization for Anticancer Agents

Given its structural membership in a class of bromo-methoxyquinolines with demonstrated in vitro antiproliferative activity against HeLa and HT29 cancer cell lines (IC50 range: 6.7-25.6 µg/mL), this compound serves as an ideal starting scaffold for hit-to-lead optimization in oncology drug discovery programs [1]. Its unique substitution pattern and synthetic handles (C-8 bromine) allow for rapid exploration of structure-activity relationships (SAR) through parallel synthesis and late-stage functionalization [2].

Antiviral Drug Discovery: Developing Next-Generation HIV Integrase Inhibitors

Class-level evidence indicates that the 8-bromo substitution pattern is advantageous for maintaining antiviral efficacy against drug-resistant HIV-1 integrase mutants compared to the 6-bromo analog [1]. This scaffold is therefore highly relevant for research programs focused on developing novel allosteric integrase inhibitors (ALLINIs) designed to combat emerging viral resistance, providing a strategic advantage over other isomeric building blocks [1].

Synthetic Methodology: A Versatile Building Block for Palladium-Catalyzed Cross-Coupling

The compound's primary industrial and academic value lies in its utility as a functionalized synthetic intermediate. The bromine atom at the C-8 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. This makes it an indispensable building block for constructing diverse libraries of 8-aryl-, 8-alkynyl-, or 8-amino-substituted 5-methoxyquinolin-4-ol derivatives for a wide range of applications in medicinal chemistry, agrochemicals, and material science [1].

Physicochemical Property-Based Screening: Enhancing Membrane Permeability

With a calculated LogP of 2.30 and TPSA of 42.1 Ų, this compound occupies a favorable region of drug-like chemical space [REFS-1, REFS-2]. This specific physicochemical profile, which balances lipophilicity and polarity, makes it a compelling candidate for screening libraries targeting intracellular proteins or those requiring passage across biological membranes, such as the blood-brain barrier. Its properties differentiate it from more polar or highly lipophilic quinoline analogs, guiding informed selection in high-throughput screening campaigns [3].

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